molecular formula C19H16N2O3 B7810548 3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid

3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid

Cat. No.: B7810548
M. Wt: 320.3 g/mol
InChI Key: BOHJBUVCUOMMQL-SSZFMOIBSA-N
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Description

3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzylidene group, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by the condensation of glyoxal with benzylamine and phenylhydrazine under acidic conditions.

    Introduction of the benzylidene group: The imidazole intermediate is then reacted with benzaldehyde in the presence of a base such as sodium hydroxide to form the benzylidene group.

    Addition of the propanoic acid moiety: Finally, the benzylidene-imidazole intermediate is reacted with bromoacetic acid under basic conditions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene and phenyl groups allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzylidene-2-phenyl-1H-imidazole-5-carboxylic acid
  • 2-phenyl-4,5-dihydro-1H-imidazole-5-carboxylic acid
  • 4-benzylidene-2-phenyl-1H-imidazole

Uniqueness

3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid is unique due to the presence of the propanoic acid moiety, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

3-[(4Z)-4-benzylidene-5-oxo-2-phenylimidazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(23)11-12-21-18(15-9-5-2-6-10-15)20-16(19(21)24)13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,23)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHJBUVCUOMMQL-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid
Reactant of Route 2
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3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid
Reactant of Route 3
3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid
Reactant of Route 5
3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid

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